molecular formula C18H20O3 B6404592 5-Methoxy-3-(4-T-butylphenyl)benzoic acid CAS No. 1261898-19-4

5-Methoxy-3-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404592
CAS No.: 1261898-19-4
M. Wt: 284.3 g/mol
InChI Key: SUXFBYUNBFIYDL-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C17H20O3 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 5-position and a tert-butylphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(4-T-butylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(4-T-butylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-formyl-3-(4-T-butylphenyl)benzoic acid, while reduction can produce 5-methoxy-3-(4-T-butylphenyl)cyclohexane carboxylic acid.

Scientific Research Applications

5-Methoxy-3-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methoxy-3-(4-T-butylphenyl)benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory processes.

    Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the tert-butylphenyl group, resulting in different chemical properties and reactivity.

    3,5-Dimethoxybenzoic acid: Contains two methoxy groups, leading to distinct biological activities.

    4-Tert-butylbenzoic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

5-Methoxy-3-(4-T-butylphenyl)benzoic acid is unique due to the combination of the methoxy and tert-butylphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other benzoic acid derivatives.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)15-7-5-12(6-8-15)13-9-14(17(19)20)11-16(10-13)21-4/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXFBYUNBFIYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690594
Record name 4'-tert-Butyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-19-4
Record name 4'-tert-Butyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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